2-(dimethylamino)-2-(3-fluorophenyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to the specified molecule often involves multi-step chemical reactions, starting from simple precursors to complex structures. For example, Sunder and Maleraju (2013) described the synthesis of related N-(3-chloro-4-fluorophenyl) acetamide derivatives with anti-inflammatory activity by reacting various substituted acetamides with pyrazole having substitutions at phenyl and benzofuran positions (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like NMR, IR, and Mass spectroscopy. For instance, the structural confirmation of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl)acetamide derivatives was achieved using IR, 1H NMR, and mass spectra by Duran and Demirayak (2012) (Duran & Demirayak, 2012).
Chemical Reactions and Properties
The reactivity of such molecules can involve various chemical transformations, including nucleophilic substitution, condensation, and cyclization reactions. For example, Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions to generate a diverse library of compounds (Roman, 2013).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, of similar compounds can be determined experimentally. The crystal structure of related molecules provides insight into molecular conformation, intermolecular interactions, and stability.
Chemical Properties Analysis
The chemical properties, including acidity (pKa), reactivity towards various reagents, and stability under different conditions, are essential for understanding the compound's behavior in chemical and biological systems. For instance, the pKa determination of N-(benzothiazole-2-yl) acetamide derivatives was conducted by Duran and Canbaz (2013) using UV spectroscopic studies, highlighting the compounds' acidity constants (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-(dimethylamino)-2-(3-fluorophenyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3OS/c1-18(2)14(11-5-4-6-12(16)9-11)15(20)19(3)10-13-17-7-8-21-13/h4-9,14H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMQLDIMHWZQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CC=C1)F)C(=O)N(C)CC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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